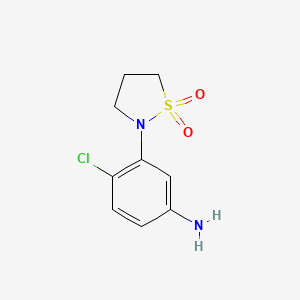

4-Chloro-3-(1,1-dioxidoisothiazolidin-2-YL)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

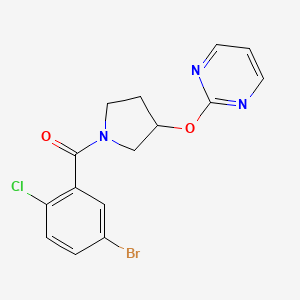

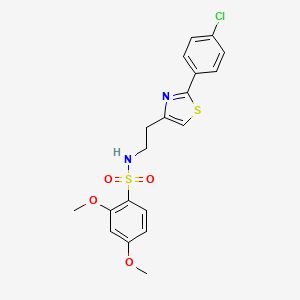

Thiazolidine motifs, which are present in 4-Chloro-3-(1,1-dioxidoisothiazolidin-2-YL)aniline, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of 4-Chloro-3-(1,1-dioxidoisothiazolidin-2-YL)aniline consists of a five-membered thiazolidine ring with sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .Aplicaciones Científicas De Investigación

Synthesis of Bioactive Molecules

Thiazolidine derivatives are pivotal in the synthesis of bioactive molecules due to their rich chemistry and biological relevance. The presence of sulfur in the thiazolidine ring enhances pharmacological properties, making it a valuable scaffold for developing new drug candidates . The compound can serve as an intermediate in synthesizing complex molecules with potential therapeutic applications.

Anticancer Research

The unique structure of thiazolidine derivatives, including 4-Chloro-3-(1,1-dioxidoisothiazolidin-2-YL)aniline , allows for the exploration of anticancer properties. These compounds can be designed to target specific pathways or proteins associated with cancer cell proliferation and survival . Research in this area focuses on improving selectivity and potency against cancer cells while minimizing toxicity to healthy cells.

Antimicrobial Agents

Thiazolidine derivatives exhibit significant antimicrobial activity, making them candidates for developing new antibiotics and antifungal agents. The compound’s ability to interact with bacterial enzymes or fungal structures can be harnessed to inhibit the growth of pathogens . This is particularly important in the face of rising antibiotic resistance.

Anti-inflammatory and Neuroprotective Agents

The anti-inflammatory and neuroprotective activities of thiazolidine derivatives are of great interest in treating chronic inflammatory diseases and neurodegenerative conditions. By modulating inflammatory pathways and protecting neural cells from damage, these compounds can contribute to new treatments for conditions like arthritis and Alzheimer’s disease .

Organic Synthesis Intermediates

In organic chemistry, thiazolidine derivatives are used as intermediates in the synthesis of more complex organic compounds. Their reactive sites are leveraged for building molecular frameworks, especially in pharmaceuticals and agrochemicals. This application underscores the compound’s versatility in synthetic organic chemistry.

Nonlinear Optical (NLO) Materials

Thiazolidine derivatives have potential applications in the field of nonlinear optics. They can be used to grow organic NLO single crystals, which are important for developing optical devices like modulators and switches. The compound’s molecular structure can influence the optical properties of the resulting materials .

Mecanismo De Acción

Target of Action

Thiazolidine motifs, which are present in this compound, are known to have a broad range of biological activities . They are often used as vehicles in the synthesis of valuable organic combinations .

Mode of Action

Thiazolidine derivatives, which this compound is a part of, are known to interact with various biological targets . The presence of sulfur in these compounds enhances their pharmacological properties .

Biochemical Pathways

Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that they may interact with multiple biochemical pathways.

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that environmental factors may play a role in the action of compounds synthesized through this method.

Propiedades

IUPAC Name |

4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2S/c10-8-3-2-7(11)6-9(8)12-4-1-5-15(12,13)14/h2-3,6H,1,4-5,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENKHMXJJDPDCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-(1,1-dioxidoisothiazolidin-2-YL)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2791961.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2791962.png)

![3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2791967.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2791969.png)